Polyglycerin-3

Beschreibung

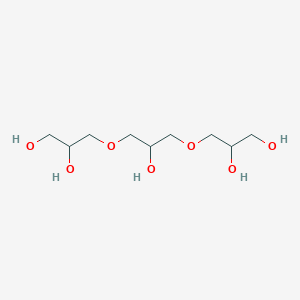

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Polyglycerol-3 via Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polyglycerol-3 (PG-3) through the ring-opening polymerization (ROP) of glycidol (B123203). The methodologies detailed herein are aimed at achieving controlled polymerization to yield low molecular weight polyglycerols, with a particular focus on oligomers averaging three glycerol (B35011) units. This document is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, offering detailed experimental protocols, comparative data, and visual representations of the underlying chemical processes.

Introduction to Polyglycerol-3

Polyglycerol-3 is a hydrophilic and biocompatible polyether polyol. Its structure, comprising three repeating glycerol units, imparts unique properties such as high water solubility, a multitude of hydroxyl groups for further functionalization, and a flexible aliphatic backbone. These characteristics make PG-3 and its derivatives highly attractive for a wide range of biomedical and pharmaceutical applications, including their use as drug delivery carriers, protein conjugates, and surface modification agents. The synthesis of polyglycerols with controlled molecular weight and low polydispersity is crucial for these applications, and ring-opening polymerization of glycidol stands out as a versatile and effective method to achieve this.[1]

Synthetic Strategies for Polyglycerol-3 via Ring-Opening Polymerization

The primary route for synthesizing polyglycerol-3 is the ring-opening polymerization of glycidol, a latent AB2-type monomer.[2] This process can be initiated through either anionic or cationic mechanisms, each offering distinct advantages and challenges in controlling the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely employed method for the controlled synthesis of polyglycerols.[1][2] This technique typically involves the use of a partially deprotonated alcohol as an initiator, which attacks the epoxide ring of the glycidol monomer. The propagation then proceeds through the newly formed alkoxide. A key strategy for achieving low molecular weight polyglycerols with narrow molecular weight distributions is the slow addition of the monomer to the initiator.[1] This approach minimizes side reactions, such as cyclization, and allows for a more uniform growth of the polymer chains.

A common initiator for this process is 1,1,1-tris(hydroxymethyl)propane (TMP), which, when partially deprotonated, provides a multifunctional core from which the polyglycerol chains can grow.[1]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of glycidol offers an alternative pathway to polyglycerols. This method typically employs Lewis or Brønsted acids as catalysts. Two primary mechanisms have been proposed for CROP of glycidol: the active chain end mechanism and the activated monomer mechanism.[3] While CROP can be effective, controlling the polymerization to achieve low molecular weights and narrow polydispersities can be more challenging compared to AROP due to the potential for side reactions. However, recent advancements have demonstrated improved control, for instance, through the use of specific catalysts like tris(pentafluorophenyl)borane, which can also facilitate catalyst recycling.[4]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of low molecular weight polyglycerol, with conditions that can be adapted to target a degree of polymerization of approximately three.

Anionic Ring-Opening Polymerization of Glycidol using a TMP Initiator

This protocol is based on the principle of slow monomer addition to a partially deprotonated multifunctional initiator to achieve controlled polymerization.

Materials:

-

Glycidol (freshly distilled)

-

1,1,1-tris(hydroxymethyl)propane (TMP)

-

Potassium methylate (or other strong base)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Acetone

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a predetermined amount of 1,1,1-tris(hydroxymethyl)propane (TMP) in an anhydrous solvent.

-

Deprotonation: Add a catalytic amount of a strong base, such as potassium methylate, to partially deprotonate the hydroxyl groups of the TMP. The degree of deprotonation is a critical parameter for controlling the number of active sites. The mixture is typically stirred at an elevated temperature (e.g., 80-90 °C) for a set period to ensure deprotonation.

-

Monomer Addition: Prepare a solution of freshly distilled glycidol in the same anhydrous solvent. Using a syringe pump, add the glycidol solution to the initiator solution at a very slow and constant rate. The reaction temperature is typically maintained between 90-100 °C.[1] The slow addition is crucial for controlling the molecular weight and minimizing polydispersity.

-

Polymerization: After the complete addition of the monomer, the reaction mixture is stirred at the same temperature for an additional period (e.g., 8-12 hours) to ensure complete conversion.

-

Termination and Purification: The polymerization is terminated by the addition of methanol. The solvent is then removed under reduced pressure. The resulting polymer is dissolved in methanol and precipitated in a non-solvent like cold acetone. This precipitation step is repeated 2-3 times to remove unreacted monomer and initiator.

-

Drying: The purified polyglycerol is dried under vacuum at an elevated temperature (e.g., 80 °C) for 12 hours to yield a viscous liquid.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of low molecular weight polyglycerols via ring-opening polymerization. The precise values for "Polyglycerol-3" would require specific optimization of the monomer-to-initiator ratio and other reaction conditions.

| Parameter | Anionic ROP (Typical Values for Low MW PG) | Cationic ROP (Typical Values for Low MW PG) | Reference |

| Monomer | Glycidol | Glycidol | [1] |

| Initiator/Catalyst | TMP / Potassium Methylate | Tris(pentafluorophenyl)borane | [1][4] |

| Monomer/Initiator Ratio | Variable (adjusted to target MW) | Variable (adjusted to target MW) | |

| Reaction Temperature (°C) | 90 - 100 | Ambient | [1][4] |

| Reaction Time (h) | 15 - 24 | 1 - 4 | [5] |

| Yield (%) | > 90 | > 90 |

| Property | Anionic ROP (Typical Values for Low MW PG) | Cationic ROP (Typical Values for Low MW PG) | Reference |

| Number Average Molecular Weight (Mn, g/mol ) | 500 - 2000 | 1000 - 4000 | [1][6] |

| Weight Average Molecular Weight (Mw, g/mol ) | 600 - 2500 | 1200 - 5000 | |

| Polydispersity Index (PDI = Mw/Mn) | 1.2 - 1.5 | 1.2 - 1.9 | [7] |

| Degree of Branching (DB) | 0.50 - 0.57 | - | [5] |

Visualizing the Synthesis of Polyglycerol-3

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows involved in the synthesis of polyglycerol-3.

Anionic Ring-Opening Polymerization Mechanism

Caption: Anionic Ring-Opening Polymerization of Glycidol.

Experimental Workflow for Polyglycerol-3 Synthesis

Caption: Experimental Workflow for Polyglycerol Synthesis.

Conclusion

The synthesis of polyglycerol-3 via ring-opening polymerization of glycidol is a robust and adaptable method for producing well-defined, low molecular weight polyether polyols. Anionic ROP, in particular, offers excellent control over the polymerization process, enabling the synthesis of polyglycerols with narrow molecular weight distributions, which is a critical requirement for their application in the pharmaceutical and biomedical fields. By carefully controlling reaction parameters such as the monomer-to-initiator ratio, temperature, and monomer addition rate, researchers can tailor the properties of the resulting polyglycerols to meet the specific demands of their intended applications. This guide provides a foundational understanding and practical protocols to aid in the successful synthesis and utilization of polyglycerol-3.

References

- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Controlled Synthesis of Dendrite-like Polyglycerols Using Aluminum Complex for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A recyclable metal-free catalytic system for the cationic ring-opening polymerization of glycidol under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Enzymatic Synthesis of Polyglycerol-3 for Biomedical Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of polyglycerol-3 (PG-3) and its derivatives, specifically tailored for biomedical applications. Polyglycerol and its esters are gaining significant attention in the pharmaceutical and medical fields due to their exceptional biocompatibility, hydrophilicity, and versatile chemical structure.[1][2] Enzymatic synthesis presents a green and highly selective alternative to conventional chemical polymerization, offering milder reaction conditions and avoiding toxic metal catalysts, which is critical for medical-grade materials.[3][4]

Principle of Enzymatic Synthesis

The enzymatic synthesis of polyglycerol-based polymers, particularly polyesters, predominantly utilizes lipases as biocatalysts. Lipases (EC 3.1.1.3) are hydrolase enzymes that catalyze the formation of ester bonds in non-aqueous environments.[4] The most effective and widely used enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435.[3][5]

CALB exhibits high regioselectivity, preferentially catalyzing reactions involving primary hydroxyl groups over secondary ones.[6][7] This characteristic allows for greater control over the polymer structure, leading to more linear chains and controlled branching, which is difficult to achieve with conventional methods.[3] The synthesis is typically a polycondensation reaction between glycerol (B35011) and a dicarboxylic acid (or its vinyl ester) to form a poly(glycerol-co-dicarboxylic acid) polyester (B1180765).

General Synthesis and Purification Workflow

The enzymatic synthesis of a polyglycerol-based polyester involves the catalyzed polycondensation of monomers, followed by purification to remove the enzyme and unreacted reagents. The resulting pre-polymer can then be further processed or characterized.

References

- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [mdpi.com]

- 2. qualitas1998.net [qualitas1998.net]

- 3. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]

- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Polyglycerin-3: Chemical Structure and Oligomer Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and oligomer distribution of polyglycerin-3 (PG-3). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are investigating the applications of this versatile polyol. This document delves into the molecular architecture of PG-3, the statistical distribution of its oligomers, and the analytical methodologies employed for its characterization.

Chemical Structure of this compound

This compound is a polyether synthesized from the polymerization of glycerol (B35011). As a member of the polyglycerol family, its structure is characterized by a backbone of repeating glycerol units linked by ether bonds. The polymerization process can lead to a variety of structures, including linear, branched, and cyclic oligomers. The number "3" in its name signifies that, on average, the molecule consists of three glycerol units.

Linear this compound: The idealized structure is a linear chain of three glycerol molecules.

Branched this compound: Branching can occur when a glycerol monomer reacts with a secondary hydroxyl group within the growing polymer chain.

Cyclic this compound: Intramolecular reactions can lead to the formation of cyclic structures within the polyglycerol mixture.

The presence and proportion of these different structural isomers can significantly influence the physicochemical properties of the final product, such as its viscosity, polarity, and functionality.

A Technical Guide to the Physicochemical Properties of Polyglycerin-3 for Researchers and Drug Development Professionals

An in-depth exploration of the core physicochemical characteristics of polyglycerin-3, its analytical methodologies, and its applications in drug delivery systems.

This compound (PG-3) is a versatile polyol garnering significant interest in the pharmaceutical sciences for its utility as a humectant, stabilizer, and drug delivery vehicle. This technical guide provides a comprehensive overview of its physicochemical properties, the experimental protocols for their determination, and a logical workflow for its application in drug delivery, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of this compound

This compound is a polymer composed of three glycerin units, typically appearing as a clear to yellowish, odorless, and viscous liquid at room temperature.[1] Its hydrophilic nature and biocompatibility make it an attractive excipient in various pharmaceutical formulations.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C9H20O7 | |

| Average Molecular Weight | ~240 - 250 g/mol | [1][3] |

| Appearance | Clear to yellowish viscous liquid | [1] |

| Odor | Odorless | |

| pH (5% aqueous solution) | 5.0 - 7.5 | |

| Density | ~1.29 g/cm³ | [1] |

| Viscosity | High | [1] |

| Solubility | Water soluble (> 1000 g/L) | [1] |

| logP (Octanol-Water Partition Coefficient) | -3.3 | [1] |

| Vapor Pressure | 6.76 x 10⁻⁶ Pa | [4] |

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its effective application. The following sections detail the standard methodologies for determining its key physicochemical properties.

Molecular Weight Determination via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers.

Methodology:

-

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is typically used.

-

Columns: A set of columns suitable for the analysis of polar polymers in the desired molecular weight range should be selected. Columns packed with polar materials like PSS PolarSil or PSS GRAM may be suitable.[5]

-

Mobile Phase: Due to the hydrophilic nature of this compound, polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethylacetamide (DMAc) are recommended as the mobile phase.[5]

-

Sample Preparation: A dilute solution of this compound (typically 1-5 mg/mL) is prepared in the mobile phase. The solution should be filtered through a 0.2 or 0.45 µm filter before injection.

-

Calibration: The system is calibrated using narrow molecular weight standards, such as polystyrene or polyethylene (B3416737) glycol/oxide standards. A calibration curve of log(Molecular Weight) versus elution volume is constructed.

-

Analysis: The this compound sample is injected, and its elution profile is recorded. The average molecular weight (Mn, Mw) and polydispersity index (PDI) are calculated based on the calibration curve.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides insights into the thermal stability, decomposition profile, and phase transitions of this compound.

Differential Scanning Calorimetry (DSC):

DSC is used to measure changes in heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Thermal Program: A common method involves heating the sample at a constant rate, typically 10 K/min or 20 K/min, under a nitrogen atmosphere.[6][7] The temperature range should be selected to cover expected transitions, for instance, from -50°C to 250°C.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Methodology:

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of this compound (typically 10-20 mg) is placed in a tared TGA pan.

-

Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, in a controlled atmosphere, typically nitrogen, to observe thermal decomposition.[8] The temperature range is usually from ambient to 600-800°C to ensure complete decomposition.

-

Analysis: The TGA curve (weight percent vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of residual mass. For pure glycerol, the main decomposition occurs in a single stage.[8]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for the characterization and application of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Application in Drug Delivery Systems

This compound is increasingly utilized in drug delivery systems, primarily to enhance the solubility and bioavailability of poorly water-soluble drugs and as a hydrophilic component in nanoparticle formulations.[9]

Logical Workflow for Developing a this compound Based Drug Delivery System

The development of a drug delivery system using this compound typically follows a structured workflow from formulation to in-vitro and in-vivo evaluation.

Caption: Logical workflow for developing a this compound-based drug delivery system.

Preparation of this compound Based Nanoparticles

One common application of this compound in drug delivery is in the formation of nanoparticles to encapsulate hydrophobic drugs. The solvent displacement (or nanoprecipitation) method is a widely used technique.[10]

Methodology:

-

Organic Phase Preparation: The hydrophobic drug and a polymer (e.g., a biodegradable polyester (B1180765) to which polyglycerin can be conjugated) are dissolved in a water-miscible organic solvent such as acetone.[10]

-

Aqueous Phase Preparation: this compound, acting as a hydrophilic component or surfactant, is dissolved in water.

-

Nanoprecipitation: The organic phase is added dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulated drug, forming nanoparticles.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure.

-

Purification: The resulting nanoparticle suspension is purified, for example, by centrifugation or dialysis, to remove any unencapsulated drug and excess surfactant.

The resulting nanoparticles are then characterized for their size, surface charge (zeta potential), morphology, drug loading, and in-vitro release profile as outlined in the workflow diagram.

This technical guide provides a foundational understanding of the physicochemical properties of this compound and a framework for its characterization and application in drug delivery research. For specific applications, further optimization of the described protocols will be necessary.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. ulprospector.com [ulprospector.com]

- 3. s4science.at [s4science.at]

- 4. cir-safety.org [cir-safety.org]

- 5. researchgate.net [researchgate.net]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography of polyglycerol fatty esters and fatty ethers on porous graphitic carbon and octadecyl silica by using evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyglycerol Adipate-Grafted Polycaprolactone Nanoparticles as Carriers for the Antimicrobial Compound Usnic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Polyglycerol-3: A Comprehensive Technical Review of Biodegradability and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol-3 (PG-3), a polymer of glycerin, is an increasingly important excipient and biomaterial in the pharmaceutical, cosmetic, and food industries. Its unique properties, including high water solubility, a flexible polyether backbone, and numerous hydroxyl groups for modification, make it a versatile platform for various applications.[1][2] This technical guide provides an in-depth analysis of the biodegradability and biocompatibility of polyglycerol-3, presenting key data, experimental protocols, and relevant biological pathways to support its use in research and product development.

Biodegradability

Polyglycerol-3 exhibits a high degree of aerobic biodegradability, making it an environmentally favorable option.[3] Studies have demonstrated its ability to be readily degraded by microorganisms in aqueous environments.

Aerobic Biodegradability Data

A key study commissioned by Innovhub from Stazioni Sperimentali per l'Industria evaluated the aerobic biodegradability of polyglycerols using the standardized OECD 301-B method. The results indicated a biodegradation rate higher than 60% over a 28-day period, classifying the material as readily biodegradable.[3]

| Test Method | Duration | Environment | Result | Reference |

| OECD 301-B | 28 days | Aqueous aerobic | > 60% biodegradation | [3] |

Experimental Protocol: OECD 301-B Biodegradability Test

The OECD 301-B test, also known as the "Ready Biodegradability: CO2 Evolution Test," is a standardized method to determine the ultimate aerobic biodegradability of a chemical substance.[3]

Objective: To measure the amount of carbon dioxide produced when the test substance is exposed to aerobic microorganisms over a 28-day period.

Methodology:

-

Test Setup: The test substance (Polyglycerol-3) is introduced as the sole source of organic carbon into a mineral salt medium.

-

Inoculum: An inoculum of aerobic microorganisms, typically activated sludge from a wastewater treatment plant, is added to the medium.[3]

-

Incubation: The mixture is incubated in the dark at a constant temperature (typically 20-25°C) with continuous aeration to ensure aerobic conditions.

-

CO2 Measurement: The carbon dioxide evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration or by using a total organic carbon (TOC) analyzer.

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2), based on its chemical formula.

-

Duration: The test is typically run for 28 days. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within this period.[3]

Visualization: OECD 301-B Experimental Workflow

Caption: Workflow for the OECD 301-B CO2 Evolution Test for Biodegradability.

Biocompatibility

Polyglycerol-3 is widely regarded as a highly biocompatible material, suitable for applications in drug delivery, tissue engineering, and cosmetics.[1][4] Its safety has been evaluated through various in vitro and in vivo studies.

In Vitro Cytotoxicity

Studies on polyglycerol esters of fatty acids (PGFAs) have been conducted to assess their cytotoxicity on lung epithelial cells and macrophages. While high concentrations of some PGFA molecules showed increased cytotoxicity, concentrations up to 1 mg/mL were considered uncritical.[5]

| Cell Lines | Assay | Concentration | Result | Reference |

| Alveolar epithelial cells, Alveolar macrophages | Dehydrogenase activity, Lactate dehydrogenase release | Up to 1 mg/mL | Considered uncritical | [5] |

| Fem-X (malignant melanoma), HaCaT (human keratinocytes) | Antiproliferative Assay | IC50 < 30 µg/mL (Fem-X), IC50 ~51 to 164 µg/mL (HaCaT) | Selective cytotoxicity towards malignant cells | [6] |

Dermal and Eye Irritation

Polyglycerol-3 has been shown to have a low potential for dermal and eye irritation.

| Test Type | Species | Concentration | Result | Reference |

| Acute Dermal Irritation | New Zealand white rabbits | 100% PG-3 | Not irritating | [7] |

| Human Patch Test (24-h) | 33 human subjects | 100% Diglycerin (related polyglycerol) | Not irritating | [7] |

| Human Patch Test (48-h) | 34 human subjects | 100% Diglycerin (related polyglycerol) | Questionable erythema in 5/34 subjects | [7] |

| Acute Eye Irritation | Rabbits | 100% Diglycerin (related polyglycerol) | Mean scores of 0 for irritation indices | [7] |

Sensitization

The sensitization potential of polyglycerol mixtures has been evaluated in guinea pig maximization tests.

| Test Type | Species | Test Material | Result | Reference |

| Guinea Pig Maximization Test | Guinea pigs | Polyglycerol mixture containing PG-3 and Diglycerin | Not sensitizing | [7] |

Experimental Protocols

Objective: To assess the effect of a substance on the metabolic activity of cultured cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., HaCaT, 3T3-L1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of Polyglycerol-3 for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

Methodology:

-

Induction Phase:

-

Intradermal Injections: On day 0, guinea pigs receive three pairs of intradermal injections in the shoulder region: the test substance in an adjuvant, the adjuvant alone, and the test substance alone.

-

Topical Application: On day 7, the test substance is applied topically over the injection sites under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

On day 21, the test substance is applied topically to a naive site on the flank of the animals under an occlusive patch for 24 hours.

-

-

Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer (B1316253) if a significantly higher number of test animals show a positive reaction compared to the control animals.[7]

Visualization: General Cytotoxicity Assay Workflow

Caption: Generalized workflow for an in vitro cytotoxicity assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of Polyglycerol-3 suggests good absorption and metabolic integration.

Absorption and Distribution

Due to its relatively low molecular weight (average of ~240 g/mol ) and high water solubility, Polyglycerol-3 is expected to be absorbed through aqueous pores in the gastrointestinal tract.[7] For risk assessment purposes, oral absorption is often assumed to be 100%.[7] Its hydrophilic nature may limit passive diffusion across lipid-rich barriers like the stratum corneum.[7]

Metabolism

As a polymer of glycerol (B35011), Polyglycerol-3 is expected to be metabolized into smaller units, ultimately yielding glycerol. Glycerol is a natural component of the human body and is readily metabolized. It can enter glycolysis or gluconeogenesis pathways via its conversion to glycerol-3-phosphate.

Experimental Study: The metabolism of [14C]Polyglycerin-3 was evaluated in male Sprague-Dawley rats. The rats were administered the labeled compound via gavage in a liquid diet.[7] While specific degradation products were not detailed in the provided excerpts, the use of radiolabeling confirms the compound is absorbed and metabolized.

Experimental Protocol: In Vivo Metabolism Study in Rats

Objective: To evaluate the absorption, distribution, metabolism, and excretion of radiolabeled Polyglycerol-3 in a rodent model.

Methodology:

-

Test Animals: Groups of male Sprague-Dawley rats are used.

-

Test Substance: [14C]this compound is synthesized.

-

Administration: A liquid diet containing a known amount (e.g., 7-14 µCi) of [14C]this compound is administered to the rats via oral gavage.[7]

-

Sample Collection: Over a period of time (e.g., 24, 48, 72 hours), urine, feces, and expired air (for 14CO2) are collected. At the end of the study, blood and various tissues are collected.

-

Analysis: The amount of radioactivity in all collected samples is measured using liquid scintillation counting. This allows for the determination of the routes and rates of excretion and the distribution of the substance and its metabolites in the body.

-

Metabolite Profiling: Techniques like chromatography (e.g., HPLC) coupled with radiometric detection can be used to identify and quantify metabolites in urine, feces, and plasma.

Visualization: Simplified Glycerol Metabolic Pathway

Caption: Simplified metabolic fate of glycerol derived from Polyglycerol-3.

Regulatory Status and Conclusion

Polyglycerols and their derivatives, such as polyglyceryl esters of fatty acids, have a long history of safe use. They are listed by the U.S. Food and Drug Administration (FDA) for use as emulsifiers and are considered Generally Recognized as Safe (GRAS).[8][9][10][11] In cosmetics, this compound is used in hundreds of formulations, including skin cleansing and face and neck products.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradability - Spiga Nord S.p.A. [spiganord.com]

- 4. qualitas1998.net [qualitas1998.net]

- 5. In vitro toxicity screening of polyglycerol esters of fatty acids as excipients for pulmonary formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cir-safety.org [cir-safety.org]

- 8. fda.gov [fda.gov]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. fda.gov [fda.gov]

- 11. eCFR :: 21 CFR 172.854 -- Polyglycerol esters of fatty acids. [ecfr.gov]

A Tale of Two Architectures: A Technical Guide to the Synthesis of Hyperbranched vs. Linear Polyglycerol-3

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol, a biocompatible and highly functional polyether, has emerged as a versatile platform in the biomedical field, particularly in drug delivery. Its unique properties, including high water solubility and a multivalent structure, are highly dependent on its architecture. This technical guide provides an in-depth exploration of the synthesis of two distinct polyglycerol architectures: hyperbranched polyglycerol (HPG) and linear polyglycerol-3 (LPG-3). We will delve into the detailed experimental protocols, present a comparative analysis of their properties, and visualize the synthetic pathways to provide a comprehensive resource for researchers in the field.

Architectural Overview: Hyperbranched vs. Linear Polyglycerol

The fundamental difference between hyperbranched and linear polyglycerol lies in their macromolecular structure, which in turn dictates their physical and chemical properties.

-

Hyperbranched Polyglycerol (HPG): HPG is characterized by a randomly branched, dendritic-like, three-dimensional structure. This architecture arises from the polymerization of a monomer containing one reactive group and two or more latent reactive groups (an AB₂-type monomer). The resulting polymer has a high density of terminal functional groups, a globular shape, and unique rheological properties, such as low intrinsic viscosity compared to its linear counterpart.[1][2]

-

Linear Polyglycerol-3 (LPG-3): In contrast, linear polyglycerol-3 consists of a straight-chain backbone of repeating glycerol (B35011) units. The "-3" designation specifically refers to the 1,3-linkages between the glycerol monomers, which is achieved through regioselective polymerization. This controlled, linear architecture offers a well-defined structure with predictable properties and a different spatial arrangement of functional groups compared to HPG. The synthesis of LPG-3 requires a strategic approach involving the use of protecting groups to ensure linearity and the desired linkage.[3][4][5]

Synthesis of Hyperbranched Polyglycerol (HPG)

The most common and controlled method for synthesizing HPG is the anionic ring-opening multibranching polymerization (ROMBP) of glycidol (B123203).[6][7] Glycidol, a latent AB₂ monomer, undergoes polymerization where the hydroxyl group of one monomer can initiate the ring-opening of another, leading to a branching cascade.

Experimental Protocol: Anionic Ring-Opening Multibranching Polymerization of Glycidol

This protocol is based on the slow monomer addition method to achieve controlled molecular weights and low polydispersities.[6][7]

Materials:

-

Glycidol (freshly distilled under reduced pressure)

-

Initiator (e.g., 1,1,1-Tris(hydroxymethyl)propane - TMP)

-

Deprotonating agent (e.g., Potassium methoxide (B1231860) solution in methanol)

-

Anhydrous solvent (e.g., Dioxane)

-

Dialysis tubing (MWCO 1000 Da)

Procedure:

-

Initiator Preparation: In a flame-dried reaction flask under an inert atmosphere (e.g., Argon), dissolve the initiator (TMP) in the anhydrous solvent.

-

Partial Deprotonation: Add a catalytic amount of the deprotonating agent (e.g., 10 mol% relative to the initiator's hydroxyl groups) to partially deprotonate the initiator, creating active initiating sites. Stir the mixture at room temperature for 30 minutes.

-

Polymerization:

-

Heat the initiator solution to the desired reaction temperature (e.g., 90-120 °C).

-

Slowly add the distilled glycidol to the reaction mixture using a syringe pump over an extended period (e.g., 48 hours). The slow addition maintains a low monomer concentration, which is crucial for controlled polymerization and minimizing side reactions like cyclization.[6]

-

-

Termination: After the addition is complete, continue stirring the reaction mixture at the same temperature for another 24 hours to ensure complete monomer conversion. Terminate the polymerization by adding methanol to quench the active anionic species.

-

Purification:

-

Dissolve the crude polymer in deionized water.

-

Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently to remove unreacted monomer, initiator, and low molecular weight oligomers.

-

Lyophilize the dialyzed solution to obtain the pure hyperbranched polyglycerol as a viscous liquid.

-

Characterization and Quantitative Data

The resulting HPG is typically characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of branching (DB).

Table 1: Quantitative Data for Hyperbranched Polyglycerol (HPG) Synthesis

| Parameter | Value | Reference(s) |

| Number-Average Molecular Weight (Mₙ) | 1,250 - 700,000 g/mol | [6][8][9] |

| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.1 - 1.7 | [6][8][9] |

| Degree of Branching (DB) | 0.53 - 0.67 | [10][11] |

| Glass Transition Temperature (T₉) | -20 to -26 °C | [6] |

Note: The wide range of molecular weights is achievable by varying the monomer-to-initiator ratio and reaction conditions.

Synthetic Pathway Visualization

Caption: Synthetic workflow for hyperbranched polyglycerol (HPG).

Synthesis of Linear Polyglycerol-3 (LPG-3)

The synthesis of linear polyglycerol with a defined 1,3-linkage requires a multi-step approach involving the protection of the hydroxyl group of the glycidol monomer, followed by polymerization and subsequent deprotection.[4][5] Ethoxyethyl glycidyl (B131873) ether (EEGE) is a commonly used protected monomer.[12][13]

Experimental Protocol: Synthesis of Linear Polyglycerol-3 via Anionic Polymerization of EEGE

This protocol outlines the synthesis of the protected polymer followed by the deprotection step to yield linear polyglycerol.

Part A: Anionic Polymerization of Ethoxyethyl Glycidyl Ether (EEGE)

Materials:

-

Ethoxyethyl glycidyl ether (EEGE) (synthesized from glycidol and ethyl vinyl ether)

-

Initiator (e.g., Potassium 3-phenyl-1-propanolate)

-

Anhydrous solvent (e.g., Toluene)

-

Methanol

Procedure:

-

Monomer and Initiator Preparation: Ensure both the EEGE monomer and the initiator solution are rigorously dried and handled under an inert atmosphere.

-

Polymerization:

-

In a flame-dried Schlenk flask, dissolve the initiator in the anhydrous solvent.

-

Add the EEGE monomer to the initiator solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the desired reaction time (e.g., 24-48 hours) until complete monomer conversion is achieved (monitored by NMR or GPC).

-

-

Termination: Terminate the polymerization by adding degassed methanol.

-

Purification of Protected Polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane). Isolate the polymer by filtration or decantation and dry it under vacuum.

Part B: Deprotection to Linear Polyglycerol-3

Materials:

-

Poly(ethoxyethyl glycidyl ether) (PEEGE) from Part A

-

Acidic catalyst (e.g., Dowex® 50WX8 ion-exchange resin or dilute HCl in a suitable solvent like THF/water)

-

Methanol

-

Dialysis tubing (MWCO 1000 Da)

Procedure:

-

Deprotection: Dissolve the PEEGE in a suitable solvent mixture (e.g., THF/water). Add the acidic catalyst and stir the mixture at room temperature. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the acetal (B89532) protons.

-

Neutralization and Purification:

-

If an ion-exchange resin is used, filter it off. If dilute acid is used, neutralize the solution with a suitable base.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the crude linear polyglycerol in deionized water and purify by dialysis against deionized water for 48 hours.

-

Lyophilize the dialyzed solution to obtain the pure linear polyglycerol-3 as a white solid or viscous oil.

-

Characterization and Quantitative Data

Linear polyglycerol-3 is characterized by its molecular weight and PDI, with the absence of branching being a key feature.

Table 2: Quantitative Data for Linear Polyglycerol-3 (LPG-3) Synthesis

| Parameter | Value | Reference(s) |

| Number-Average Molecular Weight (Mₙ) | 2,000 - 50,000 g/mol | [14] |

| Polydispersity Index (PDI = Mₙ/Mₙ) | ≤ 1.2 | [13][15] |

| Degree of Branching (DB) | ~ 0 | [3] |

| Glass Transition Temperature (T₉) | Varies with molecular weight | [14] |

Synthetic Pathway Visualization

References

- 1. Synthesis and characterization of hyperbranched polyglycerol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Anionic Polymerization of Glycidol for the Synthesis of Polyglycerol-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies for the synthesis of polyglycerol-3 via the anionic polymerization of glycidol (B123203). The following sections provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key quantitative data to aid in the controlled synthesis of low-molecular-weight polyglycerol oligomers.

Introduction to Anionic Polymerization of Glycidol

The anionic polymerization of glycidol is a robust method for producing polyglycerols, which are highly biocompatible and functional polymers with significant potential in biomedical and pharmaceutical applications.[1][2][3] Glycidol, possessing both a reactive epoxide ring and a hydroxyl group, acts as an AB2-type monomer.[4][5] Direct anionic polymerization of glycidol inherently leads to hyperbranched structures due to the hydroxyl group's role in chain transfer reactions, which introduce branching.[6][7] To achieve a linear structure, the hydroxyl group of glycidol must be protected prior to polymerization.[1][2]

The synthesis of a specific, low-molecular-weight oligomer such as polyglycerol-3 (a trimer of glycerol) requires precise control over the polymerization conditions, primarily the monomer-to-initiator ratio. While much of the literature focuses on the synthesis of high-molecular-weight hyperbranched or linear polyglycerols, the fundamental principles can be adapted for the targeted synthesis of oligomers.

Reaction Mechanism

The anionic polymerization of glycidol proceeds via a ring-opening multibranching polymerization (ROMBP) mechanism.[1][5] The key steps are initiation, propagation, and chain transfer, which leads to branching.

-

Initiation: The polymerization is typically initiated by a partially deprotonated multifunctional alcohol, such as 1,1,1-tris(hydroxymethyl)propane (TMP), in the presence of a strong base.[1][2] The alkoxide initiator attacks the less sterically hindered carbon of the glycidol epoxide ring, initiating the polymerization.

-

Propagation: The newly formed alkoxide at the chain end attacks another glycidol monomer, propagating the polymer chain.

-

Chain Transfer and Branching: The hydroxyl groups along the growing polymer chain can be deprotonated, creating new active centers for polymerization. This intramolecular chain transfer is the primary mechanism for the formation of a hyperbranched structure.[7] Slow monomer addition is crucial to control the concentration of active sites and minimize uncontrolled branching and side reactions.[1]

Experimental Protocols

The following are generalized experimental protocols for the anionic polymerization of glycidol to produce polyglycerols. To synthesize polyglycerol-3, the monomer-to-initiator ratio would need to be carefully controlled to target a degree of polymerization of three.

Materials

-

Glycidol (purified by distillation)

-

Initiator (e.g., 1,1,1-tris(hydroxymethyl)propane - TMP)

-

Base (e.g., potassium methoxide (B1231860) or sodium hydride)

-

Anhydrous solvent (e.g., dioxane, DMSO, or THF)[6]

-

Quenching solution (e.g., 0.1 N HCl in methanol)[6]

-

Purification solvents (e.g., methanol, acetone, diethyl ether)[6]

Protocol for Hyperbranched Polyglycerol Synthesis

This protocol is adapted from methods for synthesizing hyperbranched polyglycerols and would need to be modified for a low-molecular-weight target like polyglycerol-3 by adjusting the glycidol-to-initiator ratio.

-

Initiator Preparation: In a flame-dried reaction flask under an inert atmosphere (e.g., argon), dissolve the initiator (e.g., TMP) in the anhydrous solvent.

-

Deprotonation: Add the base (e.g., NaH) to the initiator solution to achieve partial deprotonation (typically around 10% of the hydroxyl groups).[4][5] Stir the mixture at an elevated temperature (e.g., 95 °C) for approximately 30 minutes.[6]

-

Monomer Addition: Slowly add the purified glycidol to the activated initiator solution using a syringe pump over an extended period (e.g., 24 hours).[6] The slow addition is critical for controlling the polymerization.

-

Polymerization: Maintain the reaction at the elevated temperature (e.g., 95 °C) for the duration of the monomer addition and for a period afterward to ensure complete reaction.

-

Quenching: Cool the reaction mixture and quench the polymerization by adding an acidic solution (e.g., 0.1 N HCl in methanol).[6]

-

Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as chilled diethyl ether.[6] The precipitated polymer can be further purified by dialysis to remove unreacted monomer and initiator. Finally, the purified polyglycerol is dried under vacuum.

Quantitative Data

The degree of polymerization (DP), and consequently the molecular weight of the resulting polyglycerol, is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). For the synthesis of polyglycerol-3, a low [M]/[I] ratio would be required. The following table summarizes representative data from the literature for the synthesis of hyperbranched polyglycerols, illustrating the effect of the [Glycidol]/[Initiator] ratio on the resulting polymer characteristics.

| Initiator | Solvent | [Glycidol]/[Initiator] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| TMP/NaH | Dioxane | 14.8 | 1,200 | 1,500 | 1.25 | [6] |

| TMP/NaH | DMSO | 14.8 | 4,500 | 6,300 | 1.40 | [6] |

| TMP/NaH | THF | 14.8 | 1,800 | 2,400 | 1.33 | [6] |

Note: To target polyglycerol-3 (molecular weight ≈ 242 g/mol , assuming a glycerol (B35011) core), the [Glycidol]/[Initiator] ratio would need to be significantly lower than those listed in the table. Researchers should start with a stoichiometric ratio and optimize from there.

Characterization

The structure and molecular weight of the synthesized polyglycerol-3 can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polyether backbone structure and to determine the degree of branching by analyzing the integration of signals corresponding to dendritic, linear, and terminal glycerol units.[8][9][10][11][12]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[6]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the exact molecular weights of the oligomeric species present in the product mixture.

Visualizations

Reaction Pathway

Caption: Anionic ring-opening polymerization of glycidol.

Experimental Workflow

Caption: Workflow for polyglycerol synthesis.

Applications in Drug Development

Polyglycerol and its derivatives are of significant interest to drug development professionals due to their excellent biocompatibility, high water solubility, and multifunctional nature.[1][2] Polyglycerol-3, as a small, hydrophilic molecule, can be used as a building block for more complex drug delivery systems, as a solubilizing agent for poorly water-soluble drugs, or as a component of topical formulations.[13][14] The presence of multiple hydroxyl groups allows for further functionalization with targeting ligands or therapeutic agents. The hyperbranched structure of polyglycerols has been shown to be an effective coating for drug delivery nanoparticles, improving their circulation time and reducing clearance by the immune system.[15][16] The term "signaling pathways" in the context of polyglycerol's application likely refers to its interaction with biological systems at a cellular level, a topic of ongoing research, rather than a direct role in intracellular signaling cascades in the way that lipids or other second messengers do.[17][18][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lipid signaling - Wikipedia [en.wikipedia.org]

- 18. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Cationic Polymerization Methods for Polyglycerol-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cationic polymerization methods for the synthesis of polyglycerol, with a focus on oligomers such as polyglycerol-3. Polyglycerol and its derivatives are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, water solubility, and tunable properties.[1] This document details the core principles of cationic ring-opening polymerization (CROP) of glycidol (B123203), the primary monomer used to produce polyglycerol. It includes a review of the reaction mechanisms, experimental protocols, and quantitative data on the resulting polymers.

Introduction to Cationic Ring-Opening Polymerization of Glycidol

Polyglycerol is a polyether polyol synthesized from the monomer glycidol. While various polymerization techniques exist, including anionic and coordination polymerization, cationic ring-opening polymerization (CROP) represents a key method for its synthesis.[1] The polymerization is driven by the relief of ring strain in the three-membered epoxide ring of the glycidol monomer. CROP is typically initiated by electrophilic species such as Brønsted or Lewis acids.[2]

It is important to note that "polyglycerol-3" typically refers to a commercial oligomeric mixture with an average of three glycerol (B35011) units per molecule. Achieving a precisely controlled degree of polymerization of three via cationic polymerization can be challenging due to the complex nature of the reaction kinetics, which often result in polymers with a broader molecular weight distribution.

Mechanisms of Cationic Polymerization of Glycidol

The cationic polymerization of glycidol can proceed through two primary mechanisms that often coexist: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The prevalence of each mechanism is influenced by factors such as the choice of initiator, solvent, and reaction temperature.

Active Chain End (ACE) Mechanism

In the ACE mechanism, the initiator protonates the oxygen atom of a glycidol monomer, forming a reactive oxonium ion. This activated monomer then acts as the initiator. The propagation proceeds by the nucleophilic attack of the oxygen atom of an incoming monomer on the electrophilic carbon of the terminal oxonium ion of the growing polymer chain. This process regenerates the active cationic species at the chain end, allowing for further monomer addition.[3]

Activated Monomer (AM) Mechanism

The Activated Monomer (AM) mechanism involves the protonation of the glycidol monomer by the initiator, similar to the ACE mechanism. However, in the AM mechanism, the nucleophile that attacks the activated (protonated) monomer is a hydroxyl group from the growing polymer chain, rather than another monomer molecule. This mechanism is particularly relevant in the cationic polymerization of glycidol initiated by Brønsted acids and contributes to the formation of branched polymer structures.[4]

Experimental Protocols for Cationic Polymerization of Glycidol

Detailed experimental protocols for the cationic polymerization of glycidol are crucial for reproducibility. Below are generalized procedures based on common laboratory practices for the CROP of epoxides.

Materials

-

Monomer: Glycidol, purified by distillation under reduced pressure to remove water and other impurities.

-

Initiator:

-

Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.

-

Brønsted Acids: Trifluoromethanesulfonic acid (TfOH), used as received.

-

-

Solvent: Dichloromethane (CH₂Cl₂), dried over calcium hydride and distilled.

-

Quenching Agent: Methanolic ammonia (B1221849) solution or other suitable nucleophilic agent.

-

Precipitating Solvent: Cold n-hexane or diethyl ether.

General Polymerization Procedure

The following protocol describes a typical laboratory-scale cationic ring-opening polymerization of glycidol.

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: The dried solvent (e.g., dichloromethane) and purified glycidol are added to the flask via syringe.

-

Cooling: The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Initiation: The initiator (e.g., BF₃·OEt₂) is added dropwise to the stirred monomer solution via syringe.

-

Polymerization: The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as a methanolic ammonia solution.

-

Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., n-hexane).

-

Purification: The precipitated polymer is collected by filtration or decantation and washed several times with the non-solvent.

-

Drying: The purified polymer is dried under vacuum to a constant weight.

Quantitative Data and Polymer Characterization

The molecular weight and polydispersity of the resulting polyglycerol are highly dependent on the reaction conditions. The following tables provide illustrative data based on typical outcomes for the cationic polymerization of glycidyl (B131873) ethers.

Effect of Monomer to Initiator Ratio

Table 1: Influence of Monomer to Initiator Ratio on Polyglycerol Characteristics

| Monomer:Initiator Ratio ([M]/[I]) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 50:1 | 0 | 2 | 2,500 | 1.8 |

| 100:1 | 0 | 2 | 4,800 | 2.1 |

| 200:1 | 0 | 2 | 8,500 | 2.5 |

Note: Data is illustrative and actual results may vary based on specific experimental conditions.

Effect of Reaction Temperature

Table 2: Influence of Reaction Temperature on Polyglycerol Characteristics

| Monomer:Initiator Ratio ([M]/[I]) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100:1 | -20 | 4 | 5,200 | 1.7 |

| 100:1 | 0 | 2 | 4,800 | 2.1 |

| 100:1 | 25 | 1 | 4,100 | 2.8 |

Note: Data is illustrative and actual results may vary based on specific experimental conditions.

Polymer Characterization Techniques

The synthesized polyglycerol should be characterized using standard polymer analysis techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of branching, and in some cases, estimate the number-average molecular weight (Mn) by end-group analysis.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[5][6][7][8][9]

Challenges and Considerations

The cationic polymerization of glycidol presents several challenges that researchers must consider:

-

Control over Molecular Weight and Polydispersity: CROP of glycidol is often difficult to control, leading to polymers with broad molecular weight distributions (high PDI). This is due to side reactions such as chain transfer and termination.

-

Branching: The presence of the hydroxyl group in the glycidol monomer can lead to branching, especially when the AM mechanism is active. This results in hyperbranched polyglycerol structures.

-

Reaction Conditions: The polymerization is highly sensitive to impurities, especially water, which can act as a co-initiator or a chain transfer agent. Therefore, stringent anhydrous conditions are often necessary for better control.

Conclusion

Cationic ring-opening polymerization of glycidol is a fundamental method for synthesizing polyglycerol. Understanding the interplay between the Active Chain End and Activated Monomer mechanisms is key to controlling the final polymer architecture. While achieving precise control over the molecular weight to synthesize a specific oligomer like polyglycerol-3 is challenging with this method, careful control of reaction parameters such as monomer-to-initiator ratio, temperature, and purity of reagents can influence the outcome. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the synthesis of polyglycerol for various biomedical and pharmaceutical applications. Further optimization of reaction conditions and initiator systems is an active area of research aimed at achieving better control over the polymerization process.

References

- 1. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polycondensation of Glycerol for Polyglycerin-3 Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polyglycerin-3 (PG-3) via the polycondensation of glycerol (B35011). It covers the fundamental reaction mechanisms, detailed experimental protocols, and key quantitative data to support research and development in pharmaceuticals and related fields. This compound, a versatile polyol, is gaining significant interest due to its biocompatibility, moisturizing properties, and utility as a hydrophilic building block in drug delivery systems and advanced biomaterials.[1][2][3]

Reaction Mechanisms and Pathways

The polycondensation of glycerol is a step-growth polymerization process where glycerol monomers react to form larger polyglycerol chains through the formation of ether linkages, with water as the primary byproduct.[4] The reaction can be catalyzed by acids, bases, or enzymes, each influencing the resulting polymer structure, which can range from linear to highly branched.

Key Reaction Steps:

-

Activation: A catalyst activates a hydroxyl group on a glycerol molecule, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: An activated hydroxyl group is attacked by a hydroxyl group from another glycerol molecule.

-

Ether Bond Formation: An ether linkage is formed between the two glycerol units, releasing a molecule of water.

-

Chain Growth: This process repeats, leading to the formation of diglycerol, triglycerol (this compound), and higher-order polyglycerols.

Below is a generalized reaction pathway for the formation of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily differing in the type of catalyst used. This section details protocols for alkaline, acidic, and enzymatic catalysis.

Alkaline Catalysis Protocol

Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used for glycerol polycondensation due to their high efficiency.[5][6]

Materials:

-

Glycerol (≥99.5% purity)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Inert gas (Nitrogen or Argon)

-

Distillation apparatus

-

Heating mantle with temperature control and magnetic stirring

Procedure:

-

Charge a three-necked round-bottom flask with glycerol.

-

Add the alkaline catalyst (e.g., 2 mol% KOH).[6]

-

Equip the flask with a mechanical stirrer, a thermometer, and a distillation condenser to remove the water formed during the reaction.

-

Purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heat the mixture to the desired reaction temperature, typically between 220°C and 270°C, under atmospheric pressure with continuous stirring.[5][7]

-

Maintain the reaction for a specified duration (e.g., 2.5 to 8 hours), monitoring the removal of water as an indicator of reaction progress.[6][7]

-

After the reaction, cool the mixture to below 100°C.

-

The resulting crude polyglycerol can then be purified.

Acidic Catalysis Protocol

Acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also be employed. These reactions can often be carried out at lower temperatures compared to alkaline catalysis.

Materials:

-

Glycerol (≥99.5% purity)

-

Sulfuric acid (H₂SO₄) or other acidic catalyst

-

Vacuum pump

-

Heating mantle with temperature control and magnetic stirring

Procedure:

-

Place glycerol in a reaction vessel equipped with a stirrer, thermometer, and a vacuum distillation setup.

-

Add the acid catalyst (e.g., 1.2 wt% sulfuric acid).[8]

-

Heat the mixture under vacuum to a temperature between 120°C and 200°C.[8] The use of a vacuum helps to remove water and drive the reaction forward.

-

Continue the reaction for several hours until the desired degree of polymerization is achieved. The reaction rate is slower at lower temperatures.[8]

-

Cool the reaction mixture and proceed with neutralization and purification.

Enzymatic Synthesis (Poly(glycerol sebacate) as an example)

Enzymatic synthesis offers a milder and more selective route to polyglycerols and their esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts.[9]

Materials:

-

Glycerol

-

Dicarboxylic acid (e.g., Sebacic acid for Poly(glycerol sebacate))

-

Immobilized Candida antarctica lipase B (CALB)

-

Molecular sieves (5 Å)

-

Solvent (e.g., acetone, tetrahydrofuran)

-

Capped glass flask

-

Magnetic stirrer and temperature-controlled bath

Procedure:

-

In a capped glass flask, combine glycerol, sebacic acid (e.g., in a 1:1 molar ratio), and CALB (e.g., 13.6 wt% relative to monomers).[9][10]

-

Add molecular sieves to remove water generated during the reaction.[9]

-

Add a suitable solvent.[9]

-

Place the flask in a temperature-controlled bath (e.g., 60-90°C) with gentle magnetic stirring.[9]

-

Allow the reaction to proceed for the desired time (e.g., 8-47 hours).[9]

-

After the reaction, the enzyme can be filtered off for reuse, and the product is isolated from the solvent.

Experimental Workflow and Purification

A typical workflow for the synthesis and purification of this compound is depicted below.

Purification of this compound:

Crude polyglycerol is typically a viscous, colored liquid that requires purification to remove the catalyst, unreacted glycerol, and colored impurities.[11]

-

Neutralization: If an acid or base catalyst is used, the first step is to neutralize the crude product. For example, a strong acid like sulfuric acid can be added to neutralize an alkaline catalyst.[7]

-

Filtration: The neutralized salts are then removed by filtration.[7]

-

Decolorization: The color of the polyglycerol solution can be improved by treatment with activated carbon.[11]

-

Ion Exchange: To remove any remaining ionic impurities, the solution can be passed through a column of ion-exchange resin.[11]

-

Solvent Removal: If a solvent was used in the synthesis or purification, it is removed, typically by evaporation under reduced pressure.

Quantitative Data and Characterization

The properties of the resulting this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions for Glycerol Polycondensation

| Catalyst Type | Catalyst Concentration | Temperature (°C) | Time (h) | Pressure | Reference |

| Alkaline (KOH) | 2 mol% | 260-280 | 8 | Atmospheric | [6] |

| Alkaline (Soap) | 10-15% | 270 | 3 | Atmospheric | [5] |

| Acidic (H₂SO₄) | 1.2 wt% | 120 | >10 | Vacuum | [8] |

| Enzymatic (CALB) | 13.6 wt% | 60-90 | 8-47 | Atmospheric | [9] |

Table 2: Properties of Synthesized Polyglycerols

| Catalyst | Molecular Weight (Mw, g/mol ) | Glycerol Conversion (%) | Yield (%) | Key Observations | Reference |

| KOH | - | 99 | - | High conversion at high temperature. | [6] |

| Soap | - | 90 | - | Effective conversion using crude glycerol byproduct. | [5] |

| H₂SO₄ | 50,000 - 120,000 | ~74 | - | Can produce high molecular weight polyglycerol. | [8] |

| CALB | 19,000 - 63,900 | - | - | Milder conditions, produces poly(glycerol sebacate). | [9] |

Characterization Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the distribution of different polyglycerol oligomers (diglycerol, triglycerol, etc.).[6]

-

Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the degree of branching and the types of ether linkages formed.[12][13][14]

Signaling Pathways and Logical Relationships in Synthesis Control

The choice of synthesis parameters significantly influences the final product characteristics. The following diagram illustrates the logical relationships between key experimental variables and the properties of the resulting this compound.

This guide provides a foundational understanding of the synthesis of this compound from glycerol. For specific applications, further optimization of the reaction conditions and purification processes will be necessary to achieve the desired product specifications. The selection of the catalytic system is a critical decision that will impact not only the reaction efficiency but also the structural characteristics and, ultimately, the performance of the final this compound product.

References

- 1. This compound | C9H20O7 | CID 92007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ulprospector.com [ulprospector.com]

- 3. ewg.org [ewg.org]

- 4. researchgate.net [researchgate.net]

- 5. US8816133B2 - Process of producing polyglycerol from crude glycerol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0518765A1 - Process for the preparation of polyglycerols and polyglycerol esters - Google Patents [patents.google.com]

- 8. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]

- 12. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Characterization of Polyglycerin-3: An In-depth Technical Guide to Molecular Weight Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing the molecular weight distribution of polyglycerin-3 (PG-3). A thorough understanding of the molecular weight properties, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is critical for ensuring the quality, consistency, and performance of PG-3 in various applications, including pharmaceutical formulations and drug delivery systems.